molecular formula C19H20N4O5S2 B2981053 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide CAS No. 307505-02-8

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide

Cat. No.: B2981053
CAS No.: 307505-02-8
M. Wt: 448.51
InChI Key: COVWXBBQLPYYRS-UHFFFAOYSA-N
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Description

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide (CAS 307505-02-8) is a synthetic small molecule featuring the 1,3,4-thiadiazole scaffold, a heterocyclic system known for its diverse biological activities and significant research potential . The compound has a molecular formula of C19H20N4O5S2 and a molecular weight of 448.52 g/mol . The 1,3,4-thiadiazole core is a bioisostere of pyrimidine, the backbone of several nucleobases, which allows derivatives to potentially interact with biomolecules like proteins and DNA . This scaffold is noted for its strong aromaticity, in vivo stability, and low toxicity, making it a valuable structure in medicinal chemistry research . Researchers are particularly interested in 1,3,4-thiadiazole derivatives for their documented anticancer properties . Studies on analogous compounds have shown cytotoxic activity against breast cancer cell lines, including both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) types . The mechanism of action for such compounds appears to be multifaceted; in silico studies suggest a potential multitarget mode of action, with one likely mechanism being the activation of caspase 8, a key enzyme in the apoptosis pathway . Beyond oncology research, the 1,3,4-thiadiazole moiety is investigated for applications in other therapeutic areas, such as anticonvulsant agents, due to its ability to cross the blood-brain barrier . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can obtain this compound with a purity of 90% or higher .

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-4-17-21-22-19(29-17)23-30(25,26)14-8-6-13(7-9-14)20-18(24)12-5-10-15(27-2)16(11-12)28-3/h5-11H,4H2,1-3H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVWXBBQLPYYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate sulfonyl and benzamide precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine in absolute ethanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and thiosemicarbazide . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The 1,3,4-thiadiazole ring is known to disrupt DNA replication processes, inhibiting the replication of bacterial and cancer cells . This disruption is due to the compound’s ability to interfere with the function of enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkoxy-Substituted Benzamide Derivatives

a) 3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
  • Molecular Formula : C₂₃H₂₈N₄O₆S₂ .
  • Molecular Weight : 520.619 g/mol.
  • Key Differences: Replaces 3,4-dimethoxy with 3,4,5-triethoxy groups, increasing steric bulk and lipophilicity (XLogP3 likely higher than the dimethoxy analog). Potential impact: Reduced solubility but enhanced membrane permeability .
b) N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide
  • Molecular Formula : C₁₂H₁₄N₄O₃S₂ .
  • Molecular Weight : 326.395 g/mol.
  • Key Differences: Replaces benzamide with a smaller acetamide group.

Nitro- and Cyano-Substituted Analogs

a) N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide
  • Molecular Formula : C₁₇H₁₄N₆O₇S₂ .
  • Molecular Weight : 478.5 g/mol.
  • Key Differences :
    • Nitro groups at positions 3 and 5 on the benzamide increase electron-withdrawing effects, reducing basicity.
    • Higher hydrogen-bond acceptor count (11 vs. 8 in the dimethoxy analog) may enhance binding to polar targets .
b) 4-Cyano-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
  • Molecular Formula : C₁₈H₁₄N₅O₃S₂ (calculated from ).

Benzoyl and Phenoxy Derivatives

a) N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide
  • Molecular Formula : C₂₄H₂₀N₄O₄S₂ .
  • Molecular Weight : 492.57 g/mol.
b) N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide
  • Molecular Formula : C₂₃H₂₀N₄O₄S₂ .
  • Molecular Weight : 480.6 g/mol.
  • Key Differences: Phenoxy group enhances conformational flexibility, which could modulate selectivity for dynamic binding sites .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Acceptors
Target Compound (3,4-dimethoxy) C₂₃H₂₈N₄O₆S₂ ~520.62 3,4-dimethoxybenzamide ~2.5* 8
3,4,5-Triethoxy analog () C₂₃H₂₈N₄O₆S₂ 520.619 3,4,5-triethoxybenzamide ~3.0* 9
3,5-Dinitro analog () C₁₇H₁₄N₆O₇S₂ 478.5 3,5-dinitrobenzamide 2.2 11
4-Cyano analog () C₁₈H₁₄N₅O₃S₂ ~408.45 4-cyanobenzamide ~1.8* 7

*Estimated based on structural analogs.

Research Implications

  • Drug Design : Alkoxy groups (e.g., dimethoxy, triethoxy) balance lipophilicity and solubility, making them favorable for CNS-targeted drugs .
  • Nitro/Cyano Derivatives: Suitable for targeting enzymes with polar active sites, such as carbonic anhydrases .
  • Thermal Stability : High decomposition temperatures support development of solid-dose formulations .

Biological Activity

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound belongs to the class of thiadiazole derivatives, which are known for their wide-ranging biological activities. The molecular formula is C12H14N4O3S2C_{12}H_{14}N_{4}O_{3}S_{2} with a molecular weight of 326.395 g/mol. The structure includes a thiadiazole ring that is crucial for its biological activity.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC12H14N4O3S2
Molecular Weight326.395 g/mol
LogP3.08650
PSA137.67000

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thiadiazole Ring : The thiadiazole ring is synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
  • Sulfonamide Formation : The thiadiazole derivative is then reacted with sulfonyl chlorides to form the sulfonamide group.
  • Coupling with Dimethoxybenzamide : Finally, the sulfonamide derivative is coupled with 3,4-dimethoxybenzamide under appropriate reaction conditions.

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. Studies indicate that modifications to the thiadiazole ring can enhance antimicrobial activity significantly. For instance, compounds containing electron-withdrawing groups have exhibited increased potency against various bacterial strains.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundActivity (MIC µg/mL)Reference
N-(5-Nitrothiazol-2-yl)acetamide10
N-(4-(N-(5-ethyl-thiadiazol)phenyl)5

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. Notably, it demonstrated significant cytotoxic effects on K562 chronic myelogenous leukemia cells.

Case Study : A study reported an IC50 value of 7.4 µM for a related thiadiazole derivative against the Bcr-Abl positive K562 cell line, indicating potential for further development as a kinase inhibitor .

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific substituents on the thiadiazole and benzamide rings can significantly influence biological activity. For example:

  • Lipophilicity : Increased lipophilicity generally enhances antimicrobial activity.
  • Substituents : Electron-withdrawing groups on the aromatic ring improve anticancer activity.

Table 3: Summary of SAR for Thiadiazole Derivatives

CompoundModificationActivity
N-(5-Ethylthiadiazol) derivativeSulfonamide groupAntimicrobial
Naphthalene derivativeDimethoxy substitutionAnticancer

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